N-(2-Iodopropyl)-N-methylformamide
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Overview
Description
N-(2-Iodopropyl)-N-methylformamide is an organic compound that belongs to the class of amides. It is characterized by the presence of an iodine atom attached to a propyl group, which is further connected to a methylformamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodopropyl)-N-methylformamide typically involves the iodination of a suitable precursor. One common method is the reaction of N-methylformamide with 2-iodopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodopropyl)-N-methylformamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
N-(2-Iodopropyl)-N-methylformamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Iodopropyl)-N-methylformamide involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The amide moiety can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromopropyl)-N-methylformamide: Similar structure but with a bromine atom instead of iodine.
N-(2-Chloropropyl)-N-methylformamide: Contains a chlorine atom instead of iodine.
N-(2-Fluoropropyl)-N-methylformamide: Contains a fluorine atom instead of iodine.
Uniqueness
N-(2-Iodopropyl)-N-methylformamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance halogen bonding interactions, making this compound particularly useful in applications requiring strong and specific binding to molecular targets.
Properties
CAS No. |
89784-65-6 |
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Molecular Formula |
C5H10INO |
Molecular Weight |
227.04 g/mol |
IUPAC Name |
N-(2-iodopropyl)-N-methylformamide |
InChI |
InChI=1S/C5H10INO/c1-5(6)3-7(2)4-8/h4-5H,3H2,1-2H3 |
InChI Key |
TVAKWAINQAMUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C=O)I |
Origin of Product |
United States |
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